

Bioavailability and Pharmacokinetics of Oral TAK-960: A Technical Guide

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Compound of Interest		
Compound Name:	TAK-960 hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-960 is a novel, orally bioavailable, and selective inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in mitosis.[1][2] Overexpression of PLK1 is observed in various human cancers and is often associated with poor prognosis, making it an attractive target for anticancer therapy.[1][2] TAK-960 has demonstrated broad-spectrum preclinical antitumor activity in multiple dosing regimens.[1][2] This technical guide provides an in-depth overview of the available data on the oral bioavailability and pharmacokinetics of TAK-960, based on preclinical studies.

Preclinical Pharmacokinetics

Studies in animal models, primarily mice, have been conducted to evaluate the pharmacokinetic profile of orally administered TAK-960. While specific quantitative values for oral bioavailability (F%) are not publicly available, the compound has been described as having "high oral bioavailability".[3]

Animal Studies

Pharmacokinetic/pharmacodynamic studies in female athymic nude mice bearing HT-29 colorectal cancer xenografts have provided insights into the plasma and tumor concentrations of TAK-960 following oral administration.[4]



Table 1: Summary of Preclinical Pharmacokinetic Data for Oral TAK-960 in Mice

Para meter	Speci es	Tumo r Model	Dose (mg/k g)	Vehicl e	Analy te	Matri x	Analy tical Meth od	Key Findi ngs	Refer ence
Plasm a Conce ntratio n	Mouse (athym ic nude)	HT-29 colore ctal cancer xenogr aft	5, 10, 30	0.5% Methyl cellulo se	TAK- 960	Plasm a	LC- MS/M S	Dose- depen dent increa se in plasm a conce ntratio n.	[4]
Tumor Conce ntratio n	Mouse (athym ic nude)	HT-29 colore ctal cancer xenogr aft	5, 10, 30	0.5% Methyl cellulo se	TAK- 960	Tumor	LC- MS/M S	Dosedepen dent increa se in tumor conce ntratio n.	[4]

Note: Specific Cmax, Tmax, AUC, and half-life values are not available in the cited literature.

Experimental Protocols In Vivo Pharmacokinetic/Pharmacodynamic Study in Mice

Objective: To determine the plasma and tumor concentrations of TAK-960 and to assess its pharmacodynamic effect on the PLK1 biomarker, phosphorylated histone H3 (pHH3), in tumor tissue.



Animal Model: Female athymic nude mice (Hsd:Athymic Nude-Foxn1nu) bearing HT-29 human colorectal cancer xenografts.[4]

Dosing:

- TAK-960 was suspended in 0.5% methyl cellulose for oral administration.
- Single oral doses of 5, 10, and 30 mg/kg were administered.[4]

Sample Collection:

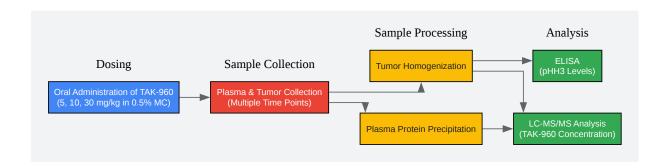
- Tumors and plasma were collected at multiple time points after oral administration.[4]
- Tumor samples were stored on dry ice or at -80°C.[4]

Sample Preparation:

- Plasma: Protein precipitation.[4]
- Tumor: Homogenization using a Beadbeater in a sample buffer containing 2% SDS.[4]

Analytical Method:

- TAK-960 concentrations in plasma and tumor homogenates were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
- The pharmacodynamic marker, pHH3, was measured in tumor lysates using a sandwich ELISA.[4]



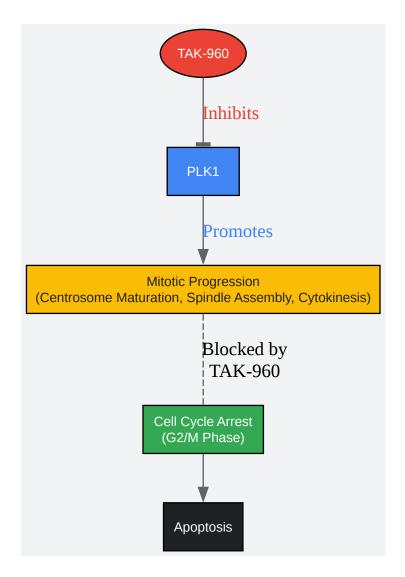


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Pharmacokinetic/Pharmacodynamic Experimental Workflow.

Mechanism of Action: PLK1 Signaling Pathway Inhibition

TAK-960 exerts its anticancer effects by inhibiting PLK1, which is a key regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[1][2] Inhibition of PLK1 leads to mitotic arrest and subsequent apoptosis in cancer cells.[5]



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Simplified PLK1 Signaling Pathway and Inhibition by TAK-960.



Clinical Development and Conclusion

A Phase I clinical trial (NCT01179399) was initiated to evaluate the safety, tolerability, pharmacokinetics, and antitumor activity of oral TAK-960 in patients with advanced nonhematologic malignancies.[6] However, this trial was terminated early due to a lack of efficacy, and further development has been halted.[3][7] Consequently, no human pharmacokinetic data for TAK-960 is publicly available.

In summary, preclinical studies have demonstrated that TAK-960 is an orally bioavailable PLK1 inhibitor with dose-dependent plasma and tumor concentrations in mice. The lack of detailed quantitative pharmacokinetic parameters and the termination of clinical development limit a more comprehensive understanding of its disposition in humans. The information provided in this guide, including the experimental protocols and pathway diagrams, serves as a consolidated resource for researchers in the field of oncology drug development.

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